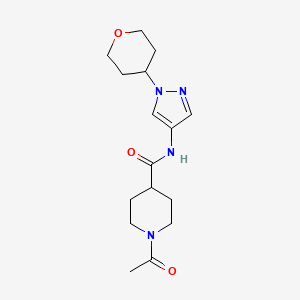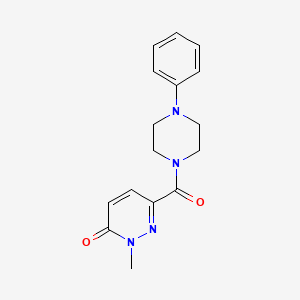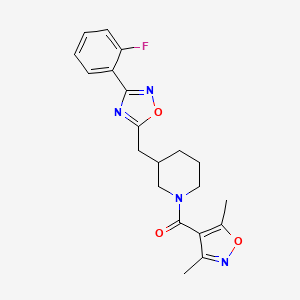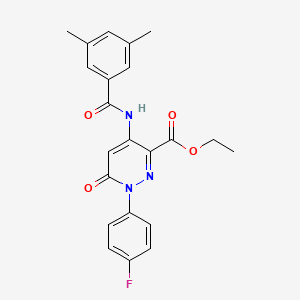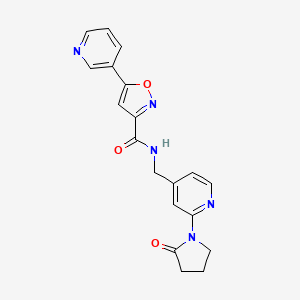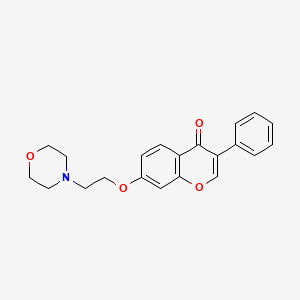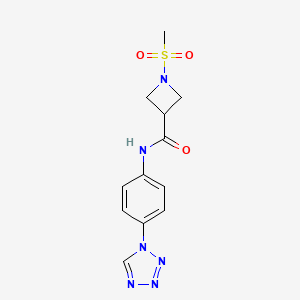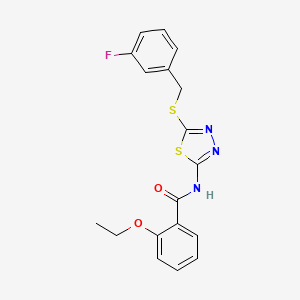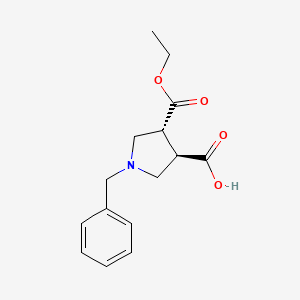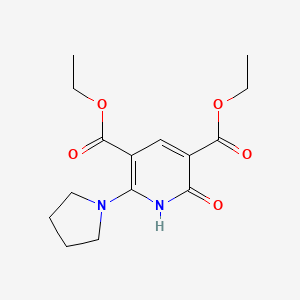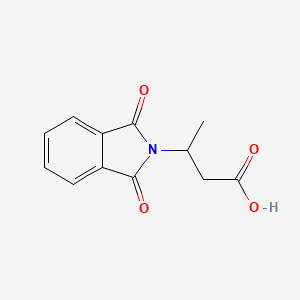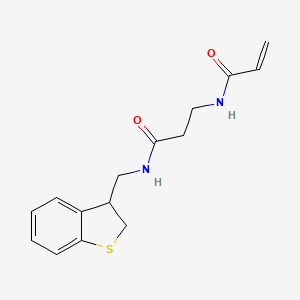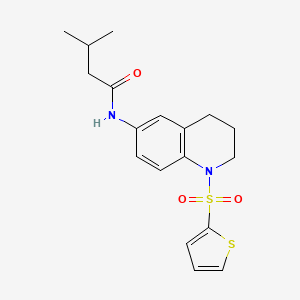
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is known for its ability to modulate certain biological pathways, making it a valuable tool for studying various physiological and biochemical processes.
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for the compound '3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide' involves the reaction of 3-methyl-2-butanone with 2-aminobenzothiophene-1,1-dioxide, followed by a series of reactions to introduce the sulfonyl and quinoline groups.
Starting Materials
3-methyl-2-butanone, 2-aminobenzothiophene-1,1-dioxide, Sulfonyl chloride, Sodium hydroxide, Acetic acid, Phosphorus oxychloride, Ammonia, Ethanol
Reaction
Step 1: 3-methyl-2-butanone is reacted with 2-aminobenzothiophene-1,1-dioxide in the presence of sodium hydroxide and acetic acid to form 3-methyl-N-(2-oxo-2-(1-thiophen-2-yl)ethyl)butanamide., Step 2: The above product is then reacted with sulfonyl chloride in the presence of triethylamine to introduce the sulfonyl group, forming 3-methyl-N-(1-thiophen-2-ylsulfonyl-2-oxoethyl)butanamide., Step 3: Phosphorus oxychloride is added to the above product to form the corresponding acid chloride, which is then reacted with 6-amino-3,4-dihydroquinoline in the presence of triethylamine to introduce the quinoline group, forming 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide., Step 4: The final product is obtained by treating the above compound with ammonia in ethanol.
作用机制
The mechanism of action of 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide involves its ability to bind to specific receptors in the body. Specifically, this compound is known to bind to the ATP-binding site of protein kinase C, which inhibits its activity. This, in turn, can lead to downstream effects on various physiological and biochemical processes.
生化和生理效应
The biochemical and physiological effects of 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide are still being studied. However, research has shown that this compound can have a variety of effects on the body, including:
- Inhibition of protein kinase C activity
- Inhibition of phosphodiesterase activity
- Modulation of calcium signaling pathways
- Modulation of gene expression
实验室实验的优点和局限性
One of the main advantages of using 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide in lab experiments is its ability to selectively modulate certain biological pathways. This makes it a valuable tool for studying the role of these pathways in various physiological and biochemical processes. However, there are also limitations to using this compound. For example, its effects may be dose-dependent, and it may not be effective in all experimental models.
未来方向
There are several future directions for research involving 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide. Some potential areas of research include:
- Further studies on the compound's mechanism of action
- Investigation of the compound's effects on specific physiological and biochemical processes
- Development of new derivatives of the compound with improved efficacy and selectivity
- Exploration of the compound's potential therapeutic applications
In conclusion, 3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide is a valuable tool for scientific research due to its ability to selectively modulate certain biological pathways. While there is still much to learn about this compound, its potential applications in research make it a promising area of study for the future.
科学研究应用
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide has several potential applications in scientific research. One of the most promising areas of research involves the compound's ability to modulate certain biological pathways. For example, studies have shown that this compound can inhibit the activity of certain enzymes, such as protein kinase C and phosphodiesterase. This makes it a valuable tool for studying the role of these enzymes in various physiological and biochemical processes.
属性
IUPAC Name |
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S2/c1-13(2)11-17(21)19-15-7-8-16-14(12-15)5-3-9-20(16)25(22,23)18-6-4-10-24-18/h4,6-8,10,12-13H,3,5,9,11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYWJJXBXOYNHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC2=C(C=C1)N(CCC2)S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-(1-thiophen-2-ylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)butanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2911210.png)
![6-chloro-N-[1-(3-methylpiperidin-1-yl)propan-2-yl]pyridine-3-carboxamide](/img/structure/B2911213.png)
